4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
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Overview
Description
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(2-azidoethyl)-2-chloro-1-fluorobenzene, while electrophilic aromatic substitution with nitronium ions produces 4-(2-bromoethyl)-2-chloro-1-nitrobenzene .
Scientific Research Applications
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethyl)-2-chlorobenzene
- 4-(2-Bromoethyl)-1-fluorobenzene
- 4-(2-Chloroethyl)-2-fluorobenzene
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of fluorine increases the compound’s stability and lipophilicity, while bromine and chlorine enhance its electrophilic character .
Biological Activity
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in medicinal chemistry.
- Chemical Formula : C8H8BrClF
- Molecular Weight : 227.5 g/mol
- Boiling Point : Approximately 194 °C
- Density : 1.727 g/mL at 25 °C
The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules.
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Target Interactions :
- The compound may act as an electrophile, engaging in nucleophilic substitution reactions with cellular nucleophiles such as proteins and nucleic acids.
- Its halogen substituents can facilitate binding to specific receptors or enzymes, potentially altering their activity.
-
Biochemical Pathways :
- Studies suggest that halogenated compounds can influence signaling pathways related to cell proliferation and apoptosis.
- The interaction with cellular components can lead to changes in gene expression, impacting various cellular functions.
Biological Activity Data
Activity Type | Observations/Findings | References |
---|---|---|
Antimicrobial | Exhibits activity against certain bacterial strains. | |
Anticancer | Potential inhibitory effects on cancer cell proliferation. | |
Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant antimicrobial properties against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.
-
Anticancer Research :
- Research indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapeutics.
-
Enzyme Interaction Studies :
- Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, thereby influencing drug metabolism and efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to be lipophilic due to its aromatic structure, which may facilitate absorption through biological membranes.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
- Excretion : The elimination route is likely renal, although specific studies are needed to confirm this.
Properties
IUPAC Name |
4-(2-bromoethyl)-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTAPCZZZBYYPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695323 |
Source
|
Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260809-91-3 |
Source
|
Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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